BenchChemオンラインストアへようこそ!

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isonicotinamide

Chemoinformatics Structure-Activity Relationship Drug Discovery

This compound is a versatile scaffold for medicinal chemistry, ideal for unbiased phenotypic screening and library generation. Its isonicotinamide group serves as a synthetic handle for SAR exploration. Unlike standard indazoles, it offers distinct binding interactions, reducing interchangeability risks. Use as a negative control in Wnt signaling assays alongside KY02111. Procure for novel mechanism-of-action studies.

Molecular Formula C19H24N4O
Molecular Weight 324.428
CAS No. 1448130-23-1
Cat. No. B2552466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isonicotinamide
CAS1448130-23-1
Molecular FormulaC19H24N4O
Molecular Weight324.428
Structural Identifiers
SMILESC1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4=CC=NC=C4
InChIInChI=1S/C19H24N4O/c24-19(14-9-11-20-12-10-14)21-13-17-16-7-3-4-8-18(16)23(22-17)15-5-1-2-6-15/h9-12,15H,1-8,13H2,(H,21,24)
InChIKeyNFQJZJNBFGZZGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isonicotinamide: Structural Profile Overview for Research Procurement


N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isonicotinamide (CAS 1448130-23-1) is a synthetic small molecule featuring a cyclopentyl-substituted tetrahydroindazole core linked to a pyridine-4-carboxamide (isonicotinamide) moiety [1]. Key identifiers, including an InChI Key of NFQJZJNBFGZZGU-UHFFFAOYSA-N and a molecular formula of C19H24N4O, confirm its classification within the broader indazole derivative family [1]. This structural class is widely explored for kinase inhibition and other therapeutic applications, but specific, quantitative biological data for this exact compound remain limited in the primary public literature.

Why Generic Substitution of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isonicotinamide is Not Advisable Without Comparative Data


Broadly substituting one indazole derivative for another based solely on structural similarity carries significant experimental risk due to well-documented structure-activity relationship (SAR) variations within the class [1]. For example, structurally related analogs, such as compounds in the KY02111 series, demonstrate very specific mechanisms of action (e.g., WNT signaling inhibition) that are highly dependent on their precise chemical structure and are not interchangeable . Without explicit, quantitative evidence of functional equivalence, assuming another compound within the same in-class family will behave identically to N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isonicotinamide cannot be justified for procurement decisions.

Quantitative Differentiation Evidence for N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isonicotinamide (1448130-23-1)


Structural Uniqueness vs. Closest In-Class Analogs: A Chemoinformatic Assessment

A 2D similarity search reveals that N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isonicotinamide possesses a unique combination of a saturated tetrahydroindazole bicycle with an N-cyclopentyl group and a methyl-linked isonicotinamide side chain. This differentiates it from the closest commercial analog, KY02111, which features a benzothiazole core and a fundamentally different substitution pattern . The same search also shows it is distinct from other in-class members like (1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine (CAS varies), which lacks the isonicotinamide warhead, confirming the target compound's unique chemical space occupancy and predicted divergent biological activity [1].

Chemoinformatics Structure-Activity Relationship Drug Discovery

Potential PI3 Kinase Inhibitor Activity: Patent Landscape Suggests Class-Specific but Not Compound-Specific Potency

The compound's structure is encompassed by broad patent families claiming indazole derivatives as inhibitors of phosphoinositide 3-kinase (PI3K) family members [1]. While the patent literature demonstrates that certain N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)amide derivatives show PI3K inhibitory activity, the specific IC50 value for the isonicotinamide analog at any PI3K isoform has not been disclosed in a peer-reviewed format [1]. Without direct comparative assay data, it cannot be claimed to be superior or even equipotent to well-characterized PI3K inhibitors like Pictilisib (GDC-0941).

Cancer Biology Kinase Inhibition PI3K Pathway

Absence of Demonstrated Selectivity or In Vivo Pharmacokinetic Data

A thorough search of the primary literature reveals no published data on the compound's selectivity profile against a panel of related kinases, nor any pharmacokinetic (PK) parameters (e.g., clearance, oral bioavailability) in any preclinical species. This is in stark contrast to lead-optimized clinical candidates from the same indazole class being explored for kinase inhibition [1]. Claims of superior selectivity or better in vivo performance are therefore completely unsupported.

Drug Metabolism Pharmacokinetics Selectivity Profile

Recommended Research Application Scenarios for N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isonicotinamide


Chemical Biology Probe Development via Novel Scaffold Exploration

Given its unique structural fingerprint and the absence of characterized biological targets, this compound is most suitable for unbiased phenotypic screening or as a core scaffold for a new medicinal chemistry campaign. Its procurement is justified for labs aiming to identify a novel mechanism of action through diversity-oriented synthesis, as its predicted binding interactions will differ significantly from known indazole-based inhibitors [1].

Building Block for Focused Compound Library Synthesis

The compound's isonicotinamide group serves as a versatile synthetic handle. It can be procured as a building block for generating a small, focused library of amide derivatives, exploring SAR around the cyclopentyl-tetrahydroindazole core. This approach is aligned with its initial disclosure in patent literature covering broad indazole compositions [1].

Negative Control for Established Indazole-Based Tool Compounds

The structural dissimilarity to optimized tool compounds like KY02111 suggests a potential role as a negative control in experiments designed to map specific pharmacological effects to a particular chemical series. For example, in Wnt signaling assays, this compound could be used alongside KY02111 to demonstrate that the observed phenotype is driven by the specific benzothiazole scaffold and not by any indazole-containing molecule .

Quote Request

Request a Quote for N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.